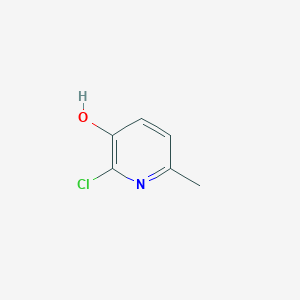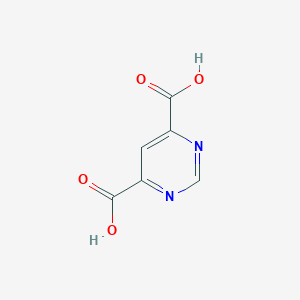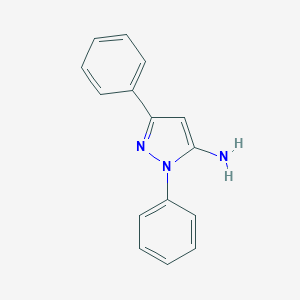
1,3-Diphenyl-1H-pyrazol-5-amine
概要
説明
“1,3-Diphenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C15H13N3 . It is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of “1,3-Diphenyl-1H-pyrazol-5-amine” has been achieved through various methods. One efficient method involves the cyclization of benzoylacetonitrile and phenylhydrazine in neat condition followed by acylation . Another method involves the reaction of β-oxothioanilides with arylhydrazines .Molecular Structure Analysis
The molecular structure of “1,3-Diphenyl-1H-pyrazol-5-amine” consists of a five-membered pyrazole ring with two nitrogen atoms at different positions .Chemical Reactions Analysis
The chemical reactions involving “1,3-Diphenyl-1H-pyrazol-5-amine” are diverse. For instance, it has been used as a starting material in the synthesis of N-arylformamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Diphenyl-1H-pyrazol-5-amine” include its molecular weight of 235.28 and its empirical formula of C15H13N3 . It is a powder with a melting point of 128-132 °C .科学的研究の応用
Synthesis of Pyrazole Derivatives
1,3-Diphenyl-1H-pyrazol-5-amine: serves as a precursor in the synthesis of various pyrazole derivatives. Utilizing palladium-catalyzed C–N bond formation, researchers can create a wide array of 5-N-aryl-1,3-disubstituted pyrazol-5-amines. These compounds are significant due to their potential applications in creating organic light-emitting diodes (OLEDs), which are crucial for developing more efficient displays and lighting systems .
Pharmaceutical Applications
The pyrazoline moiety, closely related to 1,3-Diphenyl-1H-pyrazol-5-amine , is found in several marketed pharmaceuticals. It exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and anticonvulsant properties. This makes it an essential scaffold for drug discovery and development .
Antimicrobial Activity
Compounds derived from 1,3-Diphenyl-1H-pyrazol-5-amine have been studied for their antimicrobial properties. The pyrazole skeleton is a promising structure for designing new microbial agents, offering a pathway to novel antibiotics and antifungal medications .
Safety and Hazards
将来の方向性
The future directions for “1,3-Diphenyl-1H-pyrazol-5-amine” could involve further exploration of its synthesis methods and pharmacological properties. It has been suggested that this compound could be used as a key constituent in the synthesis of luminophores to obtain organic light emitting diodes (OLEDs) .
作用機序
Target of Action
1,3-Diphenyl-1H-pyrazol-5-amine is a pyrazole derivative that has been studied for its potential applications in various fields It has been found to exhibit cytotoxic activity against human breast cancer cell lines (mcf-7) , suggesting that it may target cancer cells.
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibition of enzymes . In the case of 1,3-Diphenyl-1H-pyrazol-5-amine, it may interact with its targets, leading to changes that result in cytotoxic effects .
Biochemical Pathways
Given its cytotoxic activity, it is plausible that it affects pathways related to cell proliferation and survival
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the action of 1,3-Diphenyl-1H-pyrazol-5-amine is cytotoxicity, as evidenced by its activity against human breast cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to a reduction in the number of cancer cells.
特性
IUPAC Name |
2,5-diphenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOFMEWDEKEVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201777 | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-1H-pyrazol-5-amine | |
CAS RN |
5356-71-8 | |
| Record name | 1,3-Diphenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-1H-pyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What are the typical reactions 1,3-Diphenyl-1H-pyrazol-5-amine participates in, and what are the resulting products?
A1: 1,3-Diphenyl-1H-pyrazol-5-amine acts as a nucleophilic reagent in various condensation reactions. For instance, it reacts with isatins in aqueous media to yield 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives []. It can also react with 3-formylchromones under microwave irradiation and in the presence of KHSO4 as a catalyst to produce pyrazolo[3,4-b]pyridine derivatives []. Furthermore, it participates in a cyclo-condensation reaction with indolin-2-ones and barbituric acids in the presence of Alum and an ionic liquid, resulting in the formation of spiro[indoline-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine]trione derivatives [].
Q2: Why is there a growing interest in using 1,3-Diphenyl-1H-pyrazol-5-amine in synthesizing pyrazolo[3,4-b]pyridine derivatives?
A2: Pyrazolo[3,4-b]pyridines are recognized as important building blocks for various pharmaceutical compounds due to their diverse biological activities []. The use of 1,3-Diphenyl-1H-pyrazol-5-amine in their synthesis, specifically through reactions with 3-formylchromones, is gaining traction due to the development of greener and more efficient methodologies. For instance, microwave irradiation and reusable catalysts like KHSO4 are being employed to make these reactions faster, solvent-free, and high-yielding []. This focus on sustainable chemistry aligns with the increasing demand for environmentally friendly synthetic routes in drug discovery and development.
Q3: What makes the synthesis of spiro[indoline-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine]triones using 1,3-Diphenyl-1H-pyrazol-5-amine noteworthy?
A3: The synthesis of these complex heterocyclic systems utilizes 1,3-Diphenyl-1H-pyrazol-5-amine in a multi-component reaction involving indolin-2-ones and barbituric acids []. This particular synthetic route stands out due to its use of Alum as a reusable catalyst and an ionic liquid as a green reaction medium []. These features align with the principles of green chemistry, aiming to minimize waste and utilize environmentally friendly reagents and solvents. This approach offers a promising avenue for developing sustainable and efficient methods for synthesizing complex molecules with potential biological significance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


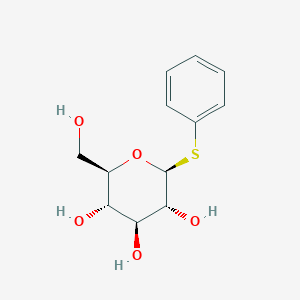


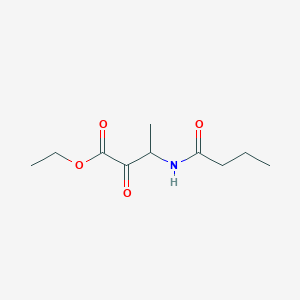

![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)
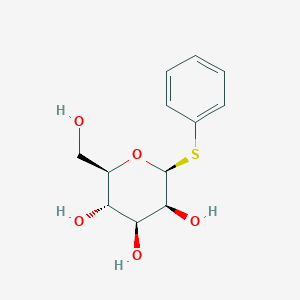


![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)


